4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
The compound 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide (CAS: 863589-44-0) is a thiazolo[5,4-b]pyridine derivative with a benzamide substituent. Its molecular formula is C₂₁H₁₇N₃O₃S, and it has a molecular weight of 391.443 g/mol . The structure features a methoxy group at the para position of the benzamide ring and a thiazolo[5,4-b]pyridine scaffold linked to the phenyl group.
Properties
IUPAC Name |
4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-25-16-9-7-13(8-10-16)18(24)22-15-5-2-4-14(12-15)19-23-17-6-3-11-21-20(17)26-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNNBKVCMGKZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substances. One common synthetic route involves the preparation of the thiazolo[5,4-b]pyridine core, followed by its functionalization to introduce the phenyl and benzamide groups. The reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH), and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.
Scientific Research Applications
4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit PI3K by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt various cellular pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Compounds and Substituent Effects
Substituent Insights :
- Methoxy Position : The target compound’s para-methoxy group on benzamide contrasts with E153-0401 ’s meta-methoxy group. Positional isomerism significantly impacts target selectivity .
- Trifluoromethyl vs. Methoxy : Compound 6h’s 3-trifluoromethylphenyl group enhances c-KIT binding via hydrophobic interactions, while methoxy groups (as in the target) may favor polar interactions .
- Amide Linkage : Replacing benzamide with naphthamide () or urea () reduces activity, highlighting the importance of the benzamide scaffold .
Enzymatic Inhibition Profiles
Selected c-KIT Inhibitors (Thiazolo[5,4-b]pyridine Derivatives)
Key Findings :
Scaffold Versatility :
- The thiazolo[5,4-b]pyridine core is adaptable to multiple therapeutic areas, depending on substituents. For example:
Biological Activity
4-Methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolo-pyridine moiety combined with a methoxy group and a benzamide structure, which may confer unique biological properties. This article aims to summarize the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 397.5 g/mol. The compound's structure includes:
- Thiazole and Pyridine Rings : Known for diverse biological activities.
- Methoxy Group : Enhances lipophilicity and may influence receptor interactions.
- Benzamide Structure : Often associated with various pharmacological activities.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of Thiazolo-Pyridine Moiety : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Methoxy Group : Achieved through electrophilic aromatic substitution.
- Benzamide Formation : Final reaction with benzoyl chloride or similar reagents to complete the structure.
Optimization of these synthetic routes is crucial for achieving high yields and purity levels suitable for biological testing.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole-pyridine structures have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (Estrogen-dependent) : Exhibited IC50 values indicating moderate cytotoxicity.
- MDA-MB-231 (Non-estrogen-dependent) : Similar trends were observed, suggesting that structural modifications can enhance efficacy against different cancer types.
Table 1 summarizes the cytotoxic effects observed in related studies:
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 6.6 | |
| Compound B | MDA-MB-231 | 40.30 | |
| 4-Methoxy-N-(3-{...}) | MCF-7 | TBD | Current Study |
The biological mechanisms underlying the activity of this compound are thought to involve:
- Inhibition of Enzymes : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry analyses have demonstrated increased apoptosis in treated cells, indicating a potential pathway for anticancer activity.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Thiadiazole Derivatives : A study demonstrated that certain thiadiazole derivatives with methoxy substitutions showed enhanced anticancer activity compared to their analogs without methoxy groups. This suggests that similar modifications in the target compound may yield beneficial effects .
- In Silico Studies : Computational modeling has provided insights into the binding affinities of thiazole-pyridine derivatives to various biological targets, supporting experimental findings regarding their anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
